molecular formula C14H13BBrClO3 B1284270 (3-Bromo-2-((4-chlorobenzyl)oxy)-5-methylphenyl)boronic acid CAS No. 849052-18-2

(3-Bromo-2-((4-chlorobenzyl)oxy)-5-methylphenyl)boronic acid

Cat. No.: B1284270
CAS No.: 849052-18-2
M. Wt: 355.42 g/mol
InChI Key: DKUPKFVGBUWCOP-UHFFFAOYSA-N
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Description

(3-Bromo-2-((4-chlorobenzyl)oxy)-5-methylphenyl)boronic acid is an organoboron compound with the molecular formula C13H11BBrClO3 and a molecular weight of 341.39 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with bromine, chlorine, and a methoxy group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-2-((4-chlorobenzyl)oxy)-5-methylphenyl)boronic acid typically involves the following steps:

    Bromination: The starting material, 2-((4-chlorobenzyl)oxy)-5-methylphenyl, undergoes bromination using bromine or a brominating agent to introduce the bromine atom at the 3-position of the phenyl ring.

    Boronic Acid Formation: The brominated intermediate is then subjected to a borylation reaction using a boron source such as bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-2-((4-chlorobenzyl)oxy)-5-methylphenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Bromo-2-((4-chlorobenzyl)oxy)-5-methylphenyl)boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Bromo-2-((4-chlorobenzyl)oxy)-5-methylphenyl)boronic acid primarily involves its reactivity as a boronic acid. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. The presence of the bromine and chlorine substituents can influence the reactivity and selectivity of the compound in various reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Bromo-2-((4-chlorobenzyl)oxy)-5-methylphenyl)boronic acid is unique due to the presence of multiple substituents on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. The combination of bromine, chlorine, and a methoxy group provides distinct electronic and steric properties that can be leveraged in various synthetic applications .

Properties

IUPAC Name

[3-bromo-2-[(4-chlorophenyl)methoxy]-5-methylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BBrClO3/c1-9-6-12(15(18)19)14(13(16)7-9)20-8-10-2-4-11(17)5-3-10/h2-7,18-19H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKUPKFVGBUWCOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1OCC2=CC=C(C=C2)Cl)Br)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BBrClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60584578
Record name {3-Bromo-2-[(4-chlorophenyl)methoxy]-5-methylphenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849052-18-2
Record name B-[3-Bromo-2-[(4-chlorophenyl)methoxy]-5-methylphenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=849052-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {3-Bromo-2-[(4-chlorophenyl)methoxy]-5-methylphenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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